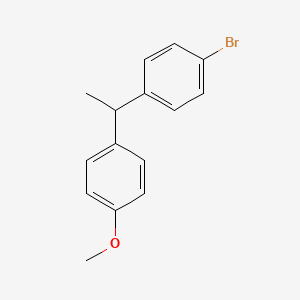
1-(4-Bromophenyl)-1-(4-methoxyphenyl)ethane
Übersicht
Beschreibung
1-(4-Bromophenyl)-1-(4-methoxyphenyl)ethane, also known as Bromo-DragonFLY, is a synthetic hallucinogen that belongs to the phenethylamine class of drugs. It was first synthesized in 1998 by a group of researchers at Purdue University. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use has been associated with several adverse effects, including fatalities.
Wissenschaftliche Forschungsanwendungen
Environmental Implications and Analytical Methods
Occurrence in Indoor Air and Consumer Products : A critical review by Zuiderveen et al. (2020) discusses the occurrence of novel brominated flame retardants (NBFRs), including compounds structurally related to 1-(4-Bromophenyl)-1-(4-methoxyphenyl)ethane, in indoor air, dust, consumer goods, and food. The study emphasizes the need for more research on their environmental fate and toxicity due to their increasing application and potential risks. This review also highlights significant knowledge gaps in the occurrence and impact of these compounds, advocating for the development of optimized analytical methods and further research on their sources and leaching potential in indoor environments (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Challenges in Environmental Analysis : Kierkegaard, Sellström, and McLachlan (2009) review the methods for environmental analysis of higher brominated diphenyl ethers and decabromodiphenyl ethane, closely related to the compound of interest. The review addresses critical issues such as sample contamination, analyte degradation during sample preparation, and the selection of appropriate detection methods. The experience from analyzing these compounds is vital for understanding and mitigating the environmental impact of related brominated flame retardants, illustrating common analytical challenges and guiding future research in the field (Kierkegaard, Sellström, & McLachlan, 2009).
Synthesis and Chemical Reactions
- Synthesis of Related Compounds : Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl by Qiu et al. (2009) provides insights into the synthesis processes relevant to brominated biphenyls, which share chemical similarity with 1-(4-Bromophenyl)-1-(4-methoxyphenyl)ethane. The study presents a pilot-scale method that could inform the synthesis and large-scale production of related compounds, emphasizing the need for efficient, cost-effective methods that circumvent the use of expensive or hazardous reagents (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Toxicity and Health Impact
- Toxicological Effects and Environmental Pollution : A comprehensive review by Zhu-yin (2014) on the environmental pollution and toxicity of brominated flame retardants, including compounds structurally similar to 1-(4-Bromophenyl)-1-(4-methoxyphenyl)ethane, underscores their ubiquity as environmental pollutants. The review calls attention to the persistent, bioaccumulative, and potentially harmful impacts of these chemicals on human health and the environment, advocating for control measures to mitigate their effects (Huang Zhu-yin, 2014).
Eigenschaften
IUPAC Name |
1-bromo-4-[1-(4-methoxyphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11(12-3-7-14(16)8-4-12)13-5-9-15(17-2)10-6-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSQSNNFMCPZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-(4-methoxyphenyl)ethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



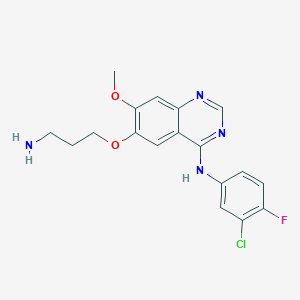

![2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B3277199.png)
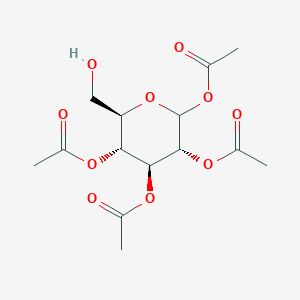
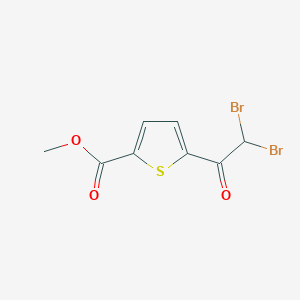
![(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3277224.png)

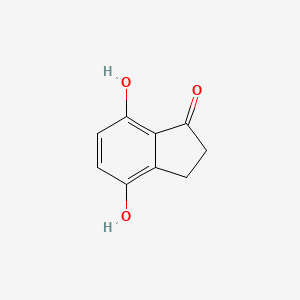
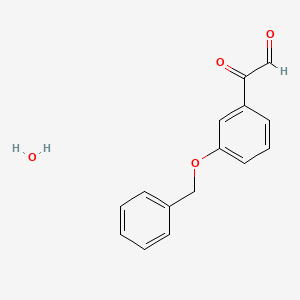
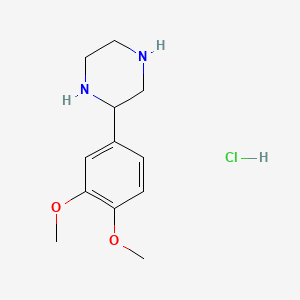
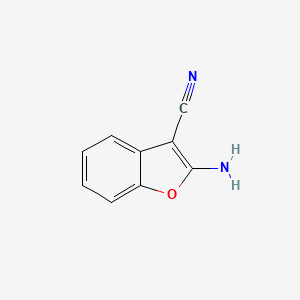
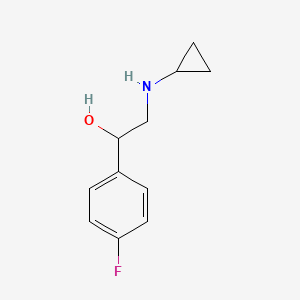
![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)
![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)